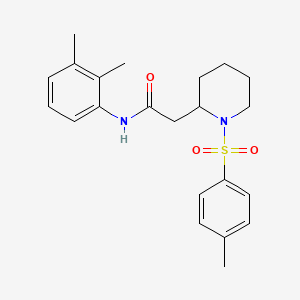
N-(2,3-dimethylphenyl)-2-(1-tosylpiperidin-2-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,3-dimethylphenyl)-2-(1-tosylpiperidin-2-yl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is commonly referred to as DMT or dimethyltryptamine, and it is a derivative of the tryptamine family, which is known for its psychoactive properties.
Aplicaciones Científicas De Investigación
Crystal Structure Analysis
- Study: "KR-25003, a potent analgesic capsaicinoid" (Park et al., 1995)
- Findings: The crystal structure of a similar compound, N-[3-(3,4-dimethylphenyl)propyl] (4-hydroxy-3-methoxyphenyl)acetamide, was determined. This helps in understanding the conformation of capsaicinoids in the crystalline state.
EEG and CNS Effects
- Study: "ELECTROENCEPHALOGRAPHIC CHANGES FOLLOWING ADMINISTRATION OF N-DIMETHYLACETAMIDE AND OTHER ANTITUMOR AGENTS TO RABBITS" (Steiner & Himwich, 1964)
- Findings: N-dimethylacetamide, a related compound, showed pronounced effects on the central nervous system and EEG patterns in rabbits, indicative of its neurological impact.
Structural and Fluorescence Studies
- Study: "Structural aspects and properties of salt and inclusion compounds of 8-hydroxyquinoline based amides" (Karmakar, Sarma & Baruah, 2007)
- Findings: Studied structural aspects of amide-containing derivatives, showing changes in fluorescence properties upon interaction with other compounds.
Synthesis Process Optimization
- Study: "Synthesis of T2288: From Bench Synthesis to Pilot Production" (Guillaume et al., 2003)
- Findings: Describes a practical process for synthesizing a related compound, N-(2,6-dimethylphenyl)-2-piperazin-1-yl-acetamide, which can be relevant for synthesizing similar compounds.
Cognitive Function Enhancement
- Study: "Effects of N-(2,6-dimethylphenyl)-2-(2-oxo-1-pyrrolidinyl)acetamide (DM-9384) on learning and memory in rats" (Sakurai et al., 1989)
- Findings: Demonstrates the potential of a similar compound in enhancing cognitive functions in animal models.
Antimicrobial Properties
- Study: "Biological Evaluation of Some Antimicrobial Nano‐Materials" (Mokhtari & Pourabdollah, 2013)
- Findings: Investigates antimicrobial activities of derivatives, indicating potential for antimicrobial applications.
GABAergic System Influence
- Study: "DM-9384, a new cognition-enhancing agent, increases the turnover of components of the GABAergic system in the rat cerebral cortex" (Watabe, Yamaguchi & Ashida, 1993)
- Findings: The study shows how a related compound influences the GABAergic system, suggesting neurological applications.
Herbicide Activity
- Study: "Chloroacetamide Inhibition of Fatty Acid Synthesis in the Green Alga Scenedesmus Acutus" (Weisshaar & Böger, 1989)
- Findings: This study links related chloroacetamide compounds to herbicidal activity, showing potential agricultural uses.
Chemical Synthesis Improvements
- Study: "Improvement and Synthesis of N-[3-((3-(Dimethylamino)-1-oxo-2-propenyl)phenyl]-N-ethyl Acetamide" (Fenga, 2007)
- Findings: Discusses the synthesis and improvement of a related compound, highlighting advancements in chemical production methods.
Biological Screening and Fingerprint Applications
- Study: "Benzyl and Sulfonyl Derivatives of N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide (T2288): Biological Screening and Fingerprint applications" (Khan et al., 2019)
- Findings: Explores the biological activities and potential fingerprint detection applications of related compounds.
Propiedades
IUPAC Name |
N-(2,3-dimethylphenyl)-2-[1-(4-methylphenyl)sulfonylpiperidin-2-yl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O3S/c1-16-10-12-20(13-11-16)28(26,27)24-14-5-4-8-19(24)15-22(25)23-21-9-6-7-17(2)18(21)3/h6-7,9-13,19H,4-5,8,14-15H2,1-3H3,(H,23,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDOXKVWPQZDRMJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2CC(=O)NC3=CC=CC(=C3C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dimethylphenyl)-2-(1-tosylpiperidin-2-yl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

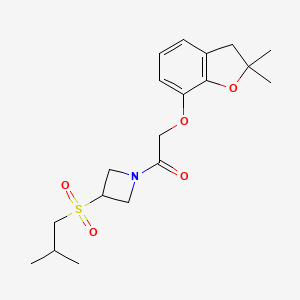

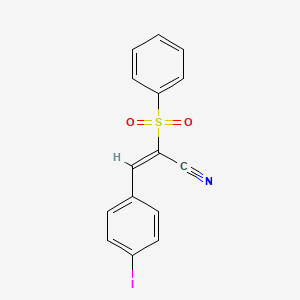
![1-[(4-fluorophenyl)methoxy]-2-oxo-N-(4-propan-2-ylphenyl)pyridine-3-carboxamide](/img/structure/B2400140.png)
![(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(tetrahydro-2H-pyran-4-yl)methanone](/img/structure/B2400143.png)
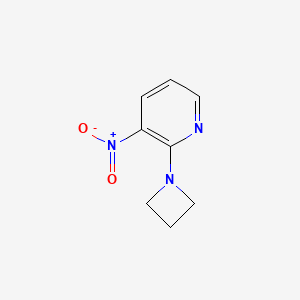
![5H,6H,7H-cyclopenta[b]pyridine-7-carbothioamide](/img/structure/B2400147.png)
![4-ethoxy-3,5-dimethyl-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2400148.png)
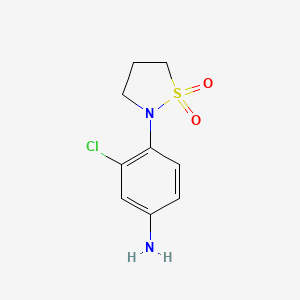
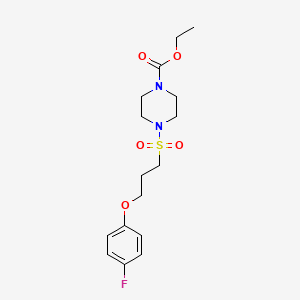
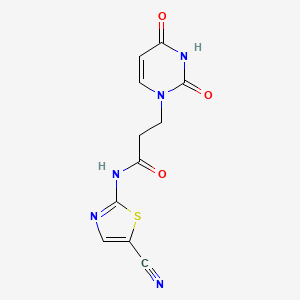
![2-[(2,2-Dimethyl-3H-1-benzofuran-7-yl)oxy]-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]acetamide](/img/structure/B2400152.png)

![3-(4-ethylphenyl)-1-[3-(trifluoromethyl)benzyl][1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2400158.png)